molecular formula C11H14BrNO3S B13480003 tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate

Cat. No.: B13480003
M. Wt: 320.20 g/mol
InChI Key: CHQWABFDUSRZTG-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a carbamate functional group

Preparation Methods

The synthesis of tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Chemical Reactions Analysis

tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C11H14BrNO3S/c1-11(2,3)16-10(15)13-6-7(14)8-4-5-9(12)17-8/h4-5H,6H2,1-3H3,(H,13,15)

InChI Key

CHQWABFDUSRZTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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